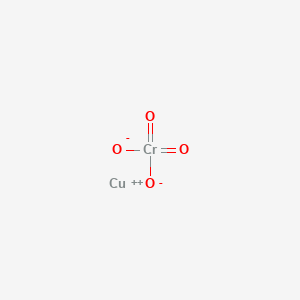

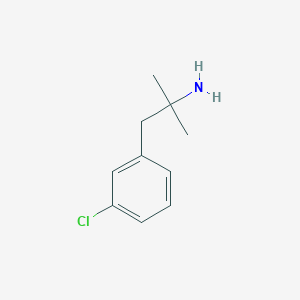

![molecular formula C5H9NO2 B169186 Acetamide, N-[(2S)-oxiranylmethyl]- CAS No. 183805-10-9](/img/structure/B169186.png)

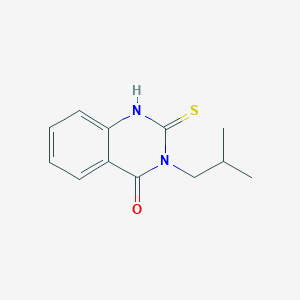

Acetamide, N-[(2S)-oxiranylmethyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Acetamide, N-[(2S)-oxiranylmethyl]-” is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a mono-isotopic mass of 115.063332 Da .

Synthesis Analysis

A series of new acetamide derivatives have been synthesized under microwave irradiation and assessed in vitro for their antibacterial activity . There are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . A highly effective approach for forming C–C and C–N bonds via co-electroreduction of CO2 and N2 has been presented, illuminating the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .Molecular Structure Analysis

The molecular structure of “Acetamide, N-[(2S)-oxiranylmethyl]-” has been determined using techniques such as FT-IR and 1H-NMR . The structure of acetamide has been studied extensively, and it has been found to be planar .Chemical Reactions Analysis

The reaction entails CO2 reduction to CO, C–C coupling leading to the formation of a ketene intermediate *CCO, N2 reduction, and C–N coupling between NH3 and *CCO culminating in the production of acetamide .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 294.0±13.0 °C at 760 mmHg, and a flash point of 131.6±19.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

Energy Storage

Research into nonflammable electrolytes for sodium-ion batteries has identified derivatives of acetamide, such as N-methyl acetamide, as potential candidates . By extension, N-[(2S)oxiranylmethyl]acetamide could be investigated for its stability and efficacy in this context, contributing to safer and more durable battery technologies.

Mécanisme D'action

Target of action

Amides, in general, can interact with a variety of biological targets, depending on their specific structure and functional groups. The targets can range from enzymes to receptors to ion channels .

Mode of action

The mode of action of amides can vary widely, again depending on their specific structure and functional groups. Some amides might inhibit or activate their targets, while others might bind to their targets and modulate their activity .

Biochemical pathways

The biochemical pathways affected by amides can be diverse, as these compounds can interact with a variety of biological targets. The specific pathways affected would depend on the specific targets of the amide .

Pharmacokinetics

Amides, as a class, have diverse absorption, distribution, metabolism, and excretion (ADME) properties. Some amides might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of amides can vary widely, depending on their specific targets and mode of action. Some amides might induce cellular responses, while others might inhibit cellular processes .

Action environment

The action, efficacy, and stability of amides can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Safety and Hazards

Orientations Futures

Several acetamide derivatives have been reported to act as antimicrobial agents, showing high effectiveness against Gram-positive and Gram-negative species . The use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds has been reported . These findings suggest potential future directions in the development of new antimicrobial agents and the synthesis of complex heterocyclic compounds.

Propriétés

IUPAC Name |

N-[[(2S)-oxiran-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVZPMDLRPWKZ-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453297 |

Source

|

| Record name | N-[(2S)oxiranylmethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S)oxiranylmethyl]acetamide | |

CAS RN |

183805-10-9 |

Source

|

| Record name | N-[(2S)oxiranylmethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

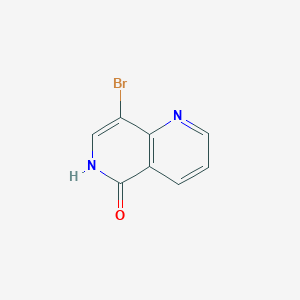

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

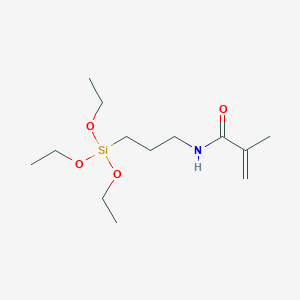

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)

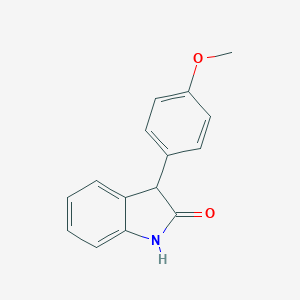

![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)